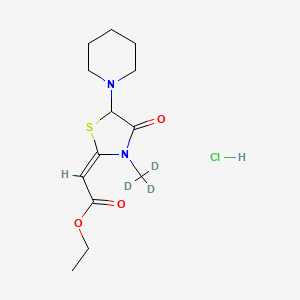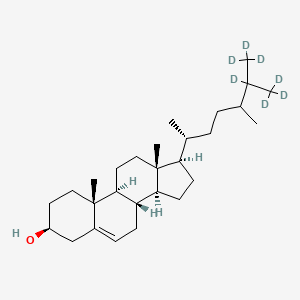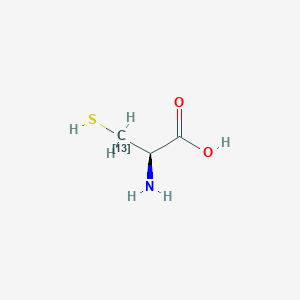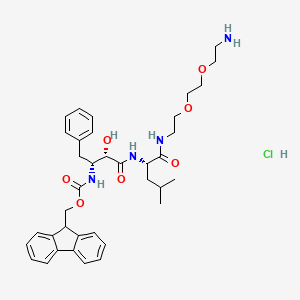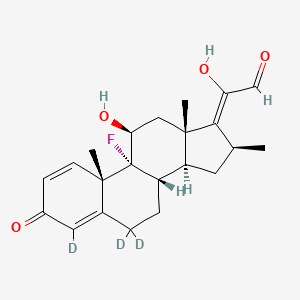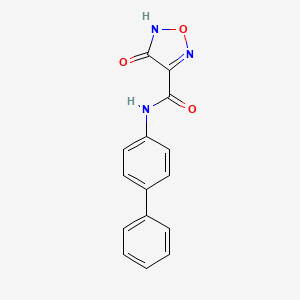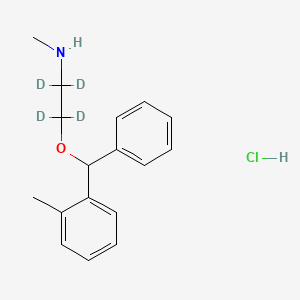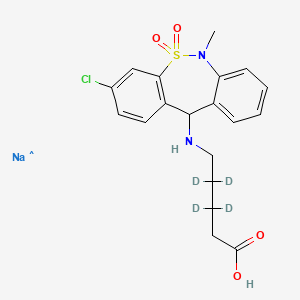
Tianeptine Metabolite MC5-d4 (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tianeptine Metabolite MC5-d4 (sodium salt) is a labeled, primary metabolite of Tianeptine, a tricyclic compound. Tianeptine is known for its unique mechanism of action as an atypical antidepressant. It selectively facilitates the uptake of serotonin (5-HT) in vitro and in vivo, and also acts as a selective inhibitor of dopamine uptake . Tianeptine Metabolite MC5-d4 (sodium salt) is primarily used for research purposes, particularly in pharmacokinetic studies .
准备方法
The preparation of Tianeptine Metabolite MC5-d4 (sodium salt) involves synthetic routes that include the incorporation of deuterium-labeled compounds. The synthesis typically involves the reaction of Tianeptine with deuterated reagents under controlled conditions to produce the labeled metabolite.
化学反应分析
Tianeptine Metabolite MC5-d4 (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions may be employed to study the metabolic pathways and the stability of the compound.
Substitution: Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.
The major products formed from these reactions are typically analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry to determine the structural integrity and purity of the metabolites .
科学研究应用
Tianeptine Metabolite MC5-d4 (sodium salt) has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion (ADME) of Tianeptine and its metabolites in biological systems.
Neuropharmacology: Research involving the compound helps in understanding the effects of Tianeptine on serotonin and dopamine uptake in the brain.
Drug Development: It aids in the development of new antidepressant drugs by providing insights into the metabolic pathways and pharmacological effects of Tianeptine.
作用机制
The mechanism of action of Tianeptine Metabolite MC5-d4 (sodium salt) involves the selective facilitation of serotonin uptake and inhibition of dopamine uptake. Tianeptine and its metabolites bind to specific molecular targets, including serotonin transporters and dopamine transporters, thereby modulating the levels of these neurotransmitters in the brain . This action is believed to contribute to the antidepressant and anxiolytic effects of Tianeptine .
相似化合物的比较
Tianeptine Metabolite MC5-d4 (sodium salt) can be compared with other similar compounds, such as:
Amineptine: Another tricyclic antidepressant that inhibits dopamine uptake but does not affect serotonin uptake.
The uniqueness of Tianeptine Metabolite MC5-d4 (sodium salt) lies in its dual action on serotonin and dopamine uptake, which distinguishes it from other tricyclic antidepressants .
属性
分子式 |
C19H21ClN2NaO4S |
|---|---|
分子量 |
435.9 g/mol |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/i4D2,5D2; |
InChI 键 |
JOHMKJOFHFXSEK-HGFPCDIYSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na] |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


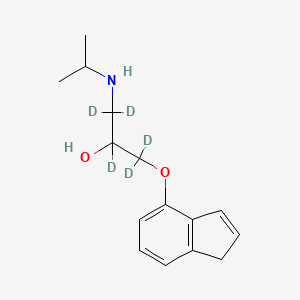
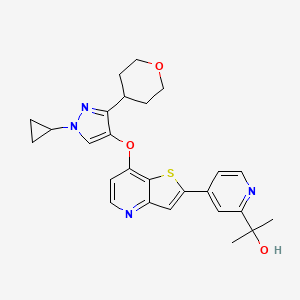

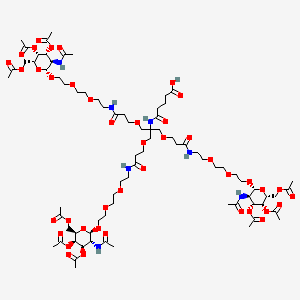
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
